molecular formula C9H7N3O2 B12652894 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- CAS No. 104940-94-5

2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12652894
CAS No.: 104940-94-5
M. Wt: 189.17 g/mol
InChI Key: DDMSTRISGJPODO-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- is an organic compound that features a unique combination of a furan ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Triazole Ring: The triazole ring is usually formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Rings: The final step involves coupling the furan and triazole rings through a propenone linker. This can be achieved using a variety of coupling reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps sequentially.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation Products: Oxides or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.

    Materials Science: It is explored for use in the development of new materials with unique electronic or optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,3-triazol-1-yl)-: Similar structure but with a different triazole ring.

    2-Propen-1-one, 1-(2-thienyl)-2-(1H-1,2,4-triazol-1-yl)-: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

    Unique Combination: The combination of a furan ring and a 1,2,4-triazole ring in 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- is unique and contributes to its distinct chemical and biological properties.

Properties

CAS No.

104940-94-5

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

1-(furan-2-yl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C9H7N3O2/c1-7(12-6-10-5-11-12)9(13)8-3-2-4-14-8/h2-6H,1H2

InChI Key

DDMSTRISGJPODO-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=CO1)N2C=NC=N2

Origin of Product

United States

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